N-(3-ETHYL-1-PENTYN-3-YL)-2,4-DIMETHYLBENZENESULFONAMIDE
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Overview
Description
N-(3-ETHYL-1-PENTYN-3-YL)-2,4-DIMETHYLBENZENESULFONAMIDE is a chemical compound with a complex structure that includes an ethyl-pentynyl group and a dimethylbenzenesulfonamide group
Preparation Methods
The synthesis of N-(3-ETHYL-1-PENTYN-3-YL)-2,4-DIMETHYLBENZENESULFONAMIDE typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-ethyl-1-pentyn-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
N-(3-ETHYL-1-PENTYN-3-YL)-2,4-DIMETHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-ETHYL-1-PENTYN-3-YL)-2,4-DIMETHYLBENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ETHYL-1-PENTYN-3-YL)-2,4-DIMETHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-ETHYL-1-PENTYN-3-YL)-2,4-DIMETHYLBENZENESULFONAMIDE can be compared with other similar compounds, such as:
N-(3-Ethyl-1-pentyn-3-yl)-3-iodobenzamide: This compound has a similar ethyl-pentynyl group but differs in the presence of an iodobenzoic acid group.
N-(3-Ethyl-1-pentyn-3-yl)-2-(2,4,5-trichlorophenoxy)acetamide: This compound has a trichlorophenoxy group instead of the dimethylbenzenesulfonamide group.
5-Bromo-N-(3-ethyl-1-pentyn-3-yl)-2-thiophenecarboxamide: This compound includes a thiophenecarboxamide group and a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-6-15(7-2,8-3)16-19(17,18)14-10-9-12(4)11-13(14)5/h1,9-11,16H,7-8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCUZIISIQQAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=C(C=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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